molecular formula C18H14FN5S B3002688 7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-72-7

7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B3002688
CAS RN: 863459-72-7
M. Wt: 351.4
InChI Key: OFTKYEGASHDKFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine derivatives involves a base-catalyzed cyclization process. Specifically, 2-cyanoethanethioamide reacts with arylazides to form the triazolopyrimidine scaffold. Subsequent reaction with triethyl orthoformate further modifies the structure, potentially yielding compounds with biological activity. This synthetic route provides a versatile method for creating a library of compounds for further biological evaluation .

Molecular Structure Analysis

The molecular structure of the triazolopyrimidine derivatives is confirmed through spectroscopic methods such as 1H and 13C NMR. These techniques provide detailed information about the chemical environment of the atoms within the molecule. Additionally, 2D NOESY experiments can be used to establish tautomeric preferences, which are important for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The triazolopyrimidine core can undergo various chemical reactions, which are essential for introducing different substituents that may enhance biological activity. In the case of fluorinated derivatives, the introduction of a fluorine-substituted aryl fragment is achieved through cyclocondensation reactions. These reactions are crucial for the final step in the synthesis of compounds with potential antiproliferative properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the compound's lipophilicity, metabolic stability, and potential to form hydrogen bonds, which are all critical factors in drug design. The triazolopyrimidine derivatives' antiproliferative activity against various cancer cell lines suggests that these compounds could interact with cellular targets in a manner that inhibits cell growth. However, the lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) indicates that their mechanism of action does not involve DHFR inhibition, pointing to alternative biological pathways .

properties

IUPAC Name

7-[(4-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12-2-8-15(9-3-12)24-17-16(22-23-24)18(21-11-20-17)25-10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKYEGASHDKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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